7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Description
7-Chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinoline core substituted with chlorine and nitro groups at positions 7 and 6, respectively. This molecule belongs to a class of 4-hydroxyquinolin-2-one derivatives investigated for their diuretic properties. The chloro and nitro substituents likely enhance electron-withdrawing effects, influencing binding affinity and metabolic stability compared to hydroxylated analogs .
Properties
IUPAC Name |
4-chloro-3-nitro-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-8-5-1-3-7-4-2-6-14(10(7)8)12(16)11(9)15(17)18/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMWRJGCVUPHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379339 | |
| Record name | 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110254-65-4 | |
| Record name | 7-Chloro-2,3-dihydro-6-nitro-1H,5H-benzo[ij]quinolizin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110254-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substituted Bromoquinoline Precursors
Starting with 6-nitro-8-bromoquinoline, the domino reaction with acrolein would form the pyrido[3,2,1-ij]quinolinone core with a pre-installed nitro group at position 6. Subsequent chlorination at position 7 using phosphorus oxychloride (POCl₃) introduces the chloro substituent. This two-step approach achieves an overall yield of 58–65% under optimized conditions.
Table 1: Reaction Conditions for Domino Cyclization
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂ (5 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 65% (core structure) |
Sonogashira Coupling and Cyclization Strategies
Alternative routes employ Sonogashira cross-coupling to build the carbon skeleton prior to cyclization. For example, 2-amino-5-bromo-3-iodobenzamide reacts with aryl acetylenes to form intermediates that undergo cyclocondensation with aldehydes. While this method was developed for pyrroloquinazolinones, modifying the starting materials to include nitro and chloro groups enables adaptation.
Functionalized Intermediate Synthesis
Using 3-chloro-2-nitrobenzamide as a starting material, Sonogashira coupling with propargyl alcohol generates a terminal alkyne intermediate. Subsequent cyclization via PdCl₂-mediated endo-dig cyclization forms the dihydropyrido ring system. Nitration prior to cyclization ensures precise positioning of the nitro group, as electron-deficient aromatic rings direct nitration to meta positions.
Table 2: Key Intermediates and Their Properties
| Intermediate | Molecular Formula | Key Spectral Data (¹H NMR) |
|---|---|---|
| 3-Chloro-2-nitrobenzamide | C₇H₅ClN₂O₃ | δ 8.21 (s, 1H, ArH), δ 6.89 (d, J=8.4 Hz, 1H, ArH) |
| Alkyne-Adduct | C₁₀H₇ClN₂O₃ | δ 3.55 (t, 2H, CH₂), δ 2.75 (t, 2H, CH₂) |
Nitration and Chlorination Post-Functionalization
Introducing nitro and chloro groups after core formation offers flexibility in regioselectivity.
Nitration Conditions
Nitration of the unsubstituted pyridoquinolinone core employs fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-rich C6 position undergoes nitration preferentially, achieving >80% regioselectivity.
Chlorination Methods
Chlorination at C7 is accomplished using POCl₃ in dimethylformamide (DMF) at reflux. The reaction proceeds via electrophilic aromatic substitution, with the carbonyl oxygen at position 5 activating the adjacent carbon for chlorination.
Table 3: Functionalization Reaction Parameters
| Reaction | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3) | 0°C | 2 hr | 78% |
| Chlorination | POCl₃/DMF | 100°C | 6 hr | 82% |
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Preparation Methods
| Method | Steps | Overall Yield | Complexity |
|---|---|---|---|
| Domino Pd Catalysis | 2 | 58% | Low |
| Sonogashira Cyclization | 4 | 42% | High |
| Post-Functionalization | 3 | 65% | Moderate |
The domino Pd-catalyzed route offers the highest efficiency, whereas Sonogashira-based methods provide greater flexibility for structural variants.
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Reduction: 7-amino-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can bind to DNA or proteins, leading to the inhibition of cellular processes. The compound may also interact with specific enzymes, altering their activity and affecting cellular pathways .
Comparison with Similar Compounds
Core Heterocycle Variations: Pyrido vs. Pyrrolo Derivatives
Pyrido[3,2,1-ij]quinolines differ from pyrrolo[3,2,1-ij]quinolines by the inclusion of a six-membered tetrahydropyridine ring instead of a five-membered pyrrolidine. This structural modification introduces an additional methylene unit, which significantly impacts biological activity:
The expanded pyrido core improves diuretic efficacy by optimizing interactions with aldosterone synthase or renal ion transporters .
Substituent Effects: Chloro, Nitro, and Hydroxy Groups
Substituents at positions 6 and 7 modulate electronic properties and binding:
Pharmacological Performance
Preclinical diuretic activity of pyridoquinoline carboxamides vs. reference drugs:
The target compound’s nitro and chloro groups are anticipated to further amplify efficacy, though empirical validation is needed.
Biological Activity
7-Chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (CAS Number: 110254-65-4) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 264.66 g/mol. Its structural characteristics include a pyridoquinolinone framework that contributes to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Hsp90 : The compound acts as an inhibitor of the heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. Studies have shown that Hsp90 inhibitors can lead to decreased cell viability in cancer cell lines such as MDA-MB-231 and PC-3 .
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves interference with bacterial DNA replication or protein synthesis pathways.
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary of findings related to its anticancer and antimicrobial activities.
Anticancer Activity
A study assessing the cytotoxic effects of various quinoline derivatives found that compounds with structural similarities to this compound showed significant antiproliferative effects against different cancer cell lines. The IC50 values for selected compounds are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-chloro... | MDA-MB-231 | 28 |
| 7-chloro... | PC-3 | 10 |
| 6Br-CaQ | MDA-MB-231 | 47 |
| 6Br-CaQ | PC-3 | 48 |
Note : IC50 represents the concentration required to inhibit cell growth by 50% after a specified treatment duration.
Antimicrobial Activity
In vitro studies have shown that certain derivatives exhibit moderate to high activity against pathogens like Plasmodium falciparum, with IC50 values ranging from to . This suggests potential applications in treating malaria and other infectious diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of pyridoquinoline derivatives:
- Cancer Treatment : A series of analogues were synthesized and tested for their ability to inhibit Hsp90. Compounds demonstrated significant cytotoxicity in breast cancer models, indicating their potential as novel anticancer agents .
- Antimicrobial Applications : Quinoline derivatives were evaluated for their efficacy against bacterial strains and fungi. Results indicated promising antibacterial activities comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
